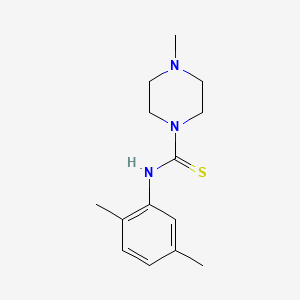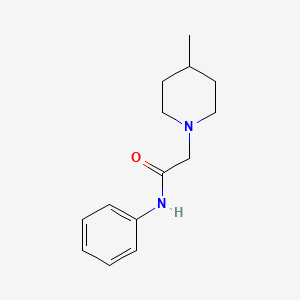
2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which play a key role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to modulate various signaling pathways in the body, including the NF-κB and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate is its unique chemical structure, which makes it an attractive candidate for drug design and optimization. It is also relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments.
However, there are also some limitations to the use of 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate in laboratory experiments. One of the main limitations is its potential toxicity, which can vary depending on the dose and route of administration. It is also important to note that the effects of 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate. One area of interest is the development of novel drugs based on the 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate scaffold for the treatment of various diseases. Another area of interest is the investigation of the potential use of 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate in the development of functional materials with applications in electronics and sensors. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate and its potential toxicity in vivo.
Métodos De Síntesis
2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-pyrazinecarboxylic acid with 4-methylphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
In drug discovery, 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been used as a scaffold for the development of novel drugs targeting various diseases. Its unique chemical structure makes it an attractive candidate for drug design and optimization.
In material science, 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been used as a building block for the synthesis of functional materials with potential applications in electronic devices and sensors.
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-4-11(5-3-10)13(17)9-19-14(18)12-8-15-6-7-16-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGSWXUSHHPLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-oxoethyl pyrazine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



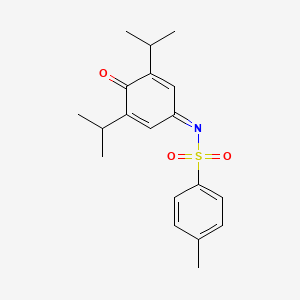
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
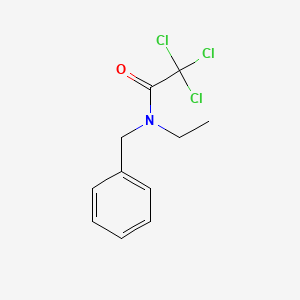
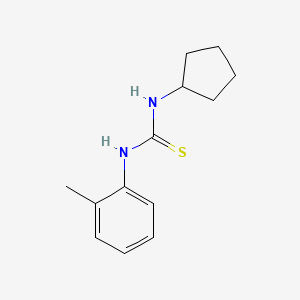
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

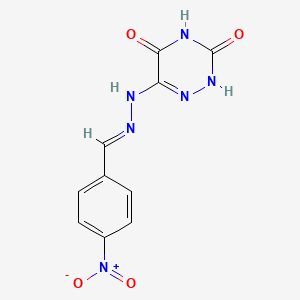
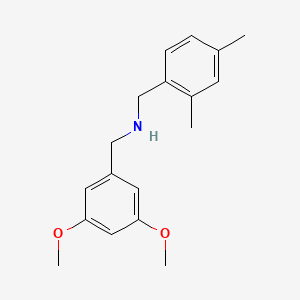
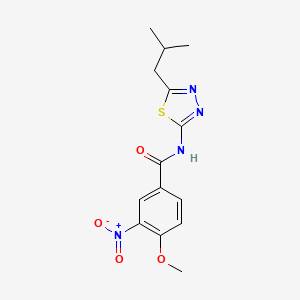
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
